Absolute rate coefficients over extended temperature ranges and mechanisms of the CF(X2Π) reactions with F2, Cl2 and O2

Physical Chemistry Chemical Physics Pub Date: 2009-03-23 DOI: 10.1039/B819984A

Abstract

The absolute rate coefficients of the reactions of the carbyne-radical CF(X2Π, ν = 0) with O2, F2 and Cl2 have been measured over extended temperature ranges, using pulsed-laser photodissociation–laser-induced fluorescence (PLPLIF) techniques. The CF(X2Π) radicals were generated by KrF excimer laser 2-photon photolysis of CF2Br2 at 248 nm and the real-time exponential decays of CF(X2Π, ν = 0) at varying coreactant concentrations, in large excess, were monitored by LIF (A2Σ+, ν′ = 1 ← X2Π, ν″ = 0 transition). The experimental bimolecular rate coefficients of the CF(X2Π) reactions with F2 and Cl2 can be described by simple Arrhenius expressions: kF2(295–408 K) = (1.5 ± 0.2) × 10−11 exp[−(370 ± 40)K/T] cm3 molecule−1 s−1; and kCl2(295–392 K) = (6.1 ± 2.1) × 10−12 exp[+(280 ± 120)K/T]. The kF2(T) and kCl2(T) results can be rationalized in terms of direct halogen-atom abstraction reactions in which the radical character of CF dominates; a quantum chemical CBS-Q//BHandHLYP/6-311G(d,p) study confirms that the ground state reactants CF(X2Π) + F2(X1Σ) connect directly with the ground-state products CF2(X1A1) + F(2P)via a nearly barrierless F-atom abstraction route. The rate coefficient of CF(X2Π) + O2 can be represented by a two-term Arrhenius expression: kO2(258–780 K) = 1.1 × 10−11 exp(−850 K/T) + 2.3 × 10−13 exp(500 K/T), with a standard deviation of 5%. The first term dominates at higher temperatures T and the second at lower T where a negative temperature dependence is observed (<290 K). Quantum chemical computations at the CBS-QB3 and CCSD(T)/aug-cc-pVDZ levels of theory show that the kO2(T) behaviour is consistent with a change of the dominant rate-determining mechanism from a carbyne-type insertion into the O–O bond at high T to a radical–radical combination at low T.

Graphical abstract: Absolute rate coefficients over extended temperature ranges and mechanisms of the CF(X2Π) reactions with F2, Cl2 and O2
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